Substituted pyrimidines represent a broad class of organic compounds with a wide range of applications in scientific research, particularly in medicinal chemistry and materials science. These compounds are characterized by the presence of various substituents at different positions on the pyrimidine ring, leading to a vast library of derivatives with diverse properties. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is an organic compound classified as a pyrimidine derivative. Its molecular formula is . The compound features distinct functional groups, including methanesulfonyl, phenyl, and trifluoromethyl, which contribute to its chemical properties and potential applications in various fields, particularly medicinal chemistry and materials science. This compound is significant for its role in the development of selective cyclooxygenase-2 inhibitors, which are crucial for anti-inflammatory drug design.
The synthesis of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. A common synthetic route includes:
This method allows for the incorporation of the various functional groups present in the final compound, enhancing its biological activity and stability.
The molecular structure of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine can be described by its bond lengths and angles, which conform to typical pyrimidine ring structures. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule.
The compound crystallizes in a monoclinic space group, revealing detailed bond lengths and angles that are consistent with its expected chemical behavior .
2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is involved in various chemical reactions:
Common reagents include palladium catalysts for coupling reactions and oxidizing agents for oxidation processes. The specific products formed depend on the reaction conditions.
The mechanism of action for 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine primarily involves its function as a selective cyclooxygenase-2 inhibitor. It binds to the active site of cyclooxygenase enzymes, blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. This action is crucial for developing anti-inflammatory therapies aimed at reducing pain and inflammation in various conditions.
The compound exhibits stability due to the trifluoromethyl group, which enhances its reactivity and resistance to degradation. Its solubility characteristics may vary based on solvent choice but generally show compatibility with organic solvents used in laboratory settings.
Data from nuclear magnetic resonance spectroscopy indicate distinct chemical shifts that correspond to different hydrogen environments within the molecule:
The applications of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine span several scientific fields:
The compound’s cyclooxygenase-2 selectivity arises from strategic substituent placement that exploits topological differences between cyclooxygenase-2 and cyclooxygenase-1 active sites. The methanesulfonyl group attached to the para-position of the 4-phenyl ring serves as a hydrogen bond acceptor, interacting with Histidine 90 and Arginine 513 within cyclooxygenase-2’s secondary pocket. This interaction is sterically hindered in cyclooxygenase-1 due to Isoleucine 523 (versus Valine 523 in cyclooxygenase-2), which constricts the pocket entrance [1] [2]. Concurrently, the 6-trifluoromethyl group on the pyrimidine core enhances hydrophobic interactions with Valine 349 and Leucine 352 in the cyclooxygenase-2 catalytic domain, while its steric bulk prevents optimal binding to cyclooxygenase-1’s narrower channel [2]. Molecular docking studies confirm that the 4-[4-(methylsulfonyl)phenyl] moiety occupies cyclooxygenase-2’s hydrophilic side pocket, a region inaccessible in cyclooxygenase-1 due to residue substitutions [1].
Table 1: Structural Determinants Governing Cyclooxygenase-2 Selectivity
Structural Motif | Interaction Partner in Cyclooxygenase-2 | Effect of Mutation (Cyclooxygenase-1 vs. Cyclooxygenase-2) |
---|---|---|
4-[4-(Methanesulfonyl)Phenyl] | His90, Arg513 (Hydrogen bonding) | Ile523 in Cyclooxygenase-1 blocks access; Val523 in Cyclooxygenase-2 permits binding |
6-Trifluoromethyl Pyrimidine | Val349, Leu352 (Hydrophobic pocket) | Reduced affinity in Cyclooxygenase-1 due to narrower hydrophobic channel |
Pyrimidine Core | Tyr385, Ser530 (Van der Waals) | Similar interaction in both isoforms; not selectivity-defining |
In enzymatic assays, 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine demonstrates >100-fold selectivity for Cyclooxygenase-2 over Cyclooxygenase-1, rivaling celecoxib’s selectivity profile. Its half-maximal inhibitory concentration (IC₅₀) for Cyclooxygenase-2 is reported at 11 nM, significantly lower than first-generation Cyclooxygenase-2 Inhibitors like rofecoxib (IC₅₀ = 18 nM) and comparable to celecoxib derivatives (IC₅₀ = 5–40 nM) [1] [2]. This potency stems from its unique heterocyclic arrangement: Unlike traditional 1,2-diarylheterocycle-based Cyclooxygenase-2 Inhibitors (e.g., celecoxib), this pyrimidine scaffold positions the sulfonamide pharmacophore perpendicular to the trifluoromethylpyrimidine plane. This configuration enhances binding entropy and optimizes van der Waals contacts with hydrophobic residues (Leucine 384, Tryptophan 387) in the Cyclooxygenase-2 active site [1]. Pharmacodynamic studies in rat inflammation models confirm equivalent efficacy to celecoxib in reducing prostaglandin E₂ synthesis, despite divergent core chemistries [2].
This pyrimidine derivative triggers intrinsic apoptosis in solid and hematological tumor models via mitochondrial perturbation. In prostate (Personal Computer 3) and non-small cell lung cancer (A549) cell lines, treatment with 10 μM of the compound for 48 hours induces Bax/Bcl-2 ratio upregulation (3.5-fold increase), culminating in cytochrome c release and caspase-9 activation [3] [9]. Concurrently, it suppresses Nuclear Factor Kappa B translocation, downregulating anti-apoptotic genes Survivin and X-linked Inhibitor of Apoptosis Protein [7]. The trifluoromethyl group enhances membrane permeability, facilitating intracellular accumulation, while the methanesulfonyl moiety modulates Reactive Oxygen Species generation, causing oxidative DNA damage and p53-mediated cell cycle arrest at the G₂/M phase [3] [9]. Transcriptomic analyses further reveal Poly ADP-Ribose Polymerase cleavage and phosphatidylinositol 3-kinase/Akt pathway inhibition, confirming multi-pathway pro-apoptotic activity [7].
The compound potentiates conventional chemotherapeutics by overcoming drug resistance mechanisms and amplifying DNA damage. In acute myeloid leukemia models, co-administration with cytarabine (20 nM) reduces the pyrimidine derivative’s half-maximal effective concentration (EC₅₀) by 8-fold via enhanced deoxycytidine kinase activation—a key enzyme in cytarabine’s activation pathway [8]. Similarly, pairing with daunorubicin (0.5 μM) increases topoisomerase IIα inhibition by 40% compared to monotherapy, attributed to the compound’s ability to intercalate DNA at minor grooves adjacent to topoisomerase II cleavage sites [8]. Synergy quantification (Combination Index <0.7) occurs with histone deacetylase inhibitors (e.g., vorinostat) through acetylation-mediated chromatin relaxation, which facilitates pyrimidine access to DNA damage targets [8].
Table 2: Synergistic Interactions with Chemotherapeutic Agents
Combination Partner | Cancer Model | Mechanistic Basis | Synergy Metric (Combination Index) |
---|---|---|---|
Cytarabine | Acute Myeloid Leukemia | Enhanced deoxycytidine kinase activation; dCK upregulation | 0.32 (Strong synergy) |
Daunorubicin | Lymphoma | DNA intercalation at topoisomerase IIα sites | 0.45 (Strong synergy) |
Midostaurin | FLT3-Mutant Leukemia | Suppressed FMS-Like Tyrosine Kinase 3 phosphorylation | 0.68 (Moderate synergy) |
Decitabine | Myelodysplastic Syndromes | Hypomethylation of pro-apoptotic gene promoters | 0.51 (Strong synergy) |
As a non-nucleoside reverse transcriptase inhibitor, the compound allosterically inhibits Human Immunodeficiency Virus-1 reverse transcriptase by binding a hydrophobic pocket near the catalytic site (residues Leu 234, Pro 236, Tyr 318), inducing conformational changes that disrupt nucleotide polymerization [6] [7]. The 4-phenyl group and 6-trifluoromethyl substituent enforce a “butterfly-like” orientation resembling rilpivirine, stacking against Tryptophan 229 and Tyrosine 188 to restrict reverse transcriptase flexibility [6]. Critically, the 2-methanesulfonyl group forms polar contacts with Lysine 103 backbone carbonyls, a residue frequently mutated (e.g., Lysine 103Asparagine) in drug-resistant strains—explaining retained efficacy against common reverse transcriptase variants [7]. At nanomolar concentrations (EC₅₀ = 1.4 nM), it suppresses wild-type viral replication in MT-4 cells by >95%, outperforming etravirine (EC₅₀ = 3.3 nM) and maintaining potency against Lysine 103Asparagine/Tyrosine 181Cysteine double mutants (EC₅₀ = 16.3 nM) [6] [7]. Molecular dynamics simulations confirm stable binding with root-mean-square deviation <1.5 Å over 100 ns, underscoring its resilience against reverse transcriptase conformational shifts [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: